molecular formula C21H23N7OS B4510706 N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide

N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide

Cat. No.: B4510706
M. Wt: 421.5 g/mol
InChI Key: WIJRWUIBCQVGII-UHFFFAOYSA-N
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Description

The compound N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide is a heterocyclic hybrid featuring a benzothiazole ring fused with a triazolopyridazine core and a piperidine-4-carboxamide substituent.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-1-(3-propan-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N7OS/c1-13(2)19-25-24-17-7-8-18(26-28(17)19)27-11-9-14(10-12-27)20(29)23-21-22-15-5-3-4-6-16(15)30-21/h3-8,13-14H,9-12H2,1-2H3,(H,22,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIJRWUIBCQVGII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C2N1N=C(C=C2)N3CCC(CC3)C(=O)NC4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of the benzothiazole ring, followed by the construction of the triazolopyridazine moiety, and finally, the coupling of these intermediates with a piperidine derivative. The reaction conditions usually involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and can lead to higher yields and purities. Additionally, the use of automated synthesis platforms can further streamline the production process, reducing the need for manual intervention and minimizing the risk of human error .

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction could yield amines or alcohols .

Scientific Research Applications

N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets within the cell. These targets may include enzymes, receptors, or other proteins that play a crucial role in cellular processes. By binding to these targets, the compound can modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound shares structural similarities with triazole-pyrazole hybrids reported in the literature, such as 4-(3-azido-5-methyl-1H-pyrazol-1-yl)benzonitrile (19g) and ethyl (E)-1-(3-cyanobenzyl)-3-(3,3-diisopropyltriaz-1-en-1-yl)-1H-pyrazole-4-carboxylate (17j) . Key differences include:

  • Core Heterocycles: The target compound employs a triazolopyridazine scaffold, whereas 19g and 17j use pyrazole-triazole hybrids.
  • Substituents: The isopropyl group on the triazolo ring in the target compound may enhance lipophilicity compared to the azido or cyanobenzyl groups in 19g and 17j, influencing solubility and membrane permeability .
  • Carboxamide vs. Ester : The piperidine-4-carboxamide moiety in the target compound could improve hydrogen-bonding capacity relative to the ethyl carboxylate in 17j, affecting receptor affinity .

Physicochemical and Spectroscopic Properties

  • 19g : Exhibits strong IR absorption at 2121 cm⁻¹ (azide stretch) and 2228 cm⁻¹ (nitrile), with NMR signals at δ 7.78–7.61 ppm (aromatic protons) and δ 2.42 ppm (methyl group) .
  • Target Compound : Expected IR peaks would include benzothiazole C=N (~1600 cm⁻¹) and carboxamide C=O (~1650 cm⁻¹). The piperidine ring would show distinct ¹H NMR signals (δ 1.5–3.5 ppm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide

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